molecular formula C21H18N2O4 B2958385 Methyl 4-((3-(pyridin-2-yloxy)benzyl)carbamoyl)benzoate CAS No. 1797891-13-4

Methyl 4-((3-(pyridin-2-yloxy)benzyl)carbamoyl)benzoate

Cat. No.: B2958385
CAS No.: 1797891-13-4
M. Wt: 362.385
InChI Key: NDGWTBPWXJPNAQ-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique chemical structure, which includes a pyridin-2-yloxy group attached to a benzyl carbamoyl moiety, further connected to a benzoate ester. This structure imparts specific chemical and biological properties to the compound, making it a subject of interest in scientific research.

Scientific Research Applications

Methyl 4-((3-(pyridin-2-yloxy)benzyl)carbamoyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(pyridin-2-yloxy)benzyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-(pyridin-2-yloxy)benzylamine: This intermediate is synthesized by reacting 3-(pyridin-2-yloxy)benzyl chloride with ammonia or an amine under controlled conditions.

    Formation of the Carbamoyl Intermediate: The 3-(pyridin-2-yloxy)benzylamine is then reacted with an appropriate isocyanate to form the carbamoyl intermediate.

    Esterification: Finally, the carbamoyl intermediate is esterified with methyl 4-hydroxybenzoate under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(pyridin-2-yloxy)benzyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 4-((3-(pyridin-2-yloxy)benzyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The pyridin-2-yloxy group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((3-(pyridin-2-yloxy)benzyl)carbamoyl)benzoate: Characterized by its unique combination of pyridin-2-yloxy and benzyl carbamoyl groups.

    Methyl 4-((3-(pyridin-2-yloxy)phenyl)carbamoyl)benzoate: Similar structure but with a phenyl group instead of a benzyl group.

    Methyl 4-((3-(pyridin-2-yloxy)benzyl)carbamoyl)phenylacetate: Similar structure but with a phenylacetate ester instead of a benzoate ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-[(3-pyridin-2-yloxyphenyl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-26-21(25)17-10-8-16(9-11-17)20(24)23-14-15-5-4-6-18(13-15)27-19-7-2-3-12-22-19/h2-13H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGWTBPWXJPNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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